molecular formula C12H14N2O2 B13883786 Ethyl (6-methylimidazo[1,2-a]pyridin-2-yl)-acetate CAS No. 59127-99-0

Ethyl (6-methylimidazo[1,2-a]pyridin-2-yl)-acetate

Cat. No.: B13883786
CAS No.: 59127-99-0
M. Wt: 218.25 g/mol
InChI Key: HDOYOYSFLXCYDQ-UHFFFAOYSA-N
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Description

Ethyl 2-(6-methylimidazo[1,2-a]pyridin-2-yl)acetate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a valuable structure in organic synthesis and pharmaceutical chemistry due to its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(6-methylimidazo[1,2-a]pyridin-2-yl)acetate typically involves the condensation of 2-aminopyridines with α-bromoketones. This reaction can be carried out under various conditions, including microwave irradiation, which offers a solvent- and catalyst-free method . The reaction is generally performed in neutral or weakly basic organic solvents at elevated temperatures .

Industrial Production Methods

Industrial production methods for imidazo[1,2-a]pyridine derivatives often involve the use of solid support catalysts such as aluminum oxide or titanium tetrachloride. These methods aim to improve the efficiency and yield of the reaction while minimizing waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-methylimidazo[1,2-a]pyridin-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various halogenated derivatives and oxidized forms of the compound .

Mechanism of Action

The mechanism of action of ethyl 2-(6-methylimidazo[1,2-a]pyridin-2-yl)acetate involves its interaction with various molecular targets and pathways. For example, it can act as a cyclin-dependent kinase inhibitor, modulating cell cycle progression and DNA synthesis . Additionally, it may interact with GABA receptors, influencing neurological functions .

Biological Activity

Ethyl (6-methylimidazo[1,2-a]pyridin-2-yl)-acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, including cancer treatment and antimicrobial development.

Overview of this compound

This compound is a derivative of imidazo[1,2-a]pyridine, a class known for its various pharmacological properties. The compound's structure allows it to interact with multiple biological targets, making it a versatile candidate for drug development.

The mechanism of action for this compound involves several pathways:

  • Cyclin-dependent Kinase Inhibition : This compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression and DNA synthesis. By modulating these pathways, the compound can induce cell cycle arrest in cancer cells .
  • Anticancer Activity : Studies indicate that compounds within the imidazo[1,2-a]pyridine family exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives have demonstrated submicromolar inhibitory activity against tumor cells such as HCC827 and MCF-7 .

Anticancer Properties

This compound has been evaluated for its anticancer potential. Below is a summary of findings from various studies:

Cell Line IC50 Value (µM) Mechanism
HCC8270.29 - 1.48PI3K pathway inhibition
A5490.4 - 1.0G2/M phase arrest
MCF-75.96Induction of apoptosis

These results highlight the compound's effectiveness across different cancer types and suggest its potential utility in cancer therapy.

Antimicrobial Activity

Research has also indicated that this compound exhibits antimicrobial properties. Its ability to inhibit bacterial growth makes it a candidate for further development in treating infections .

Case Studies

Case Study 1: In Vitro Anticancer Assays
In a detailed study examining various imidazo[1,2-a]pyridine derivatives, this compound was tested against multiple cancer cell lines. The results showed significant inhibition of cell proliferation and induction of apoptosis in treated cells compared to controls .

Case Study 2: Antimicrobial Testing
A collaborative study focused on the antimicrobial activity of imidazo[1,2-a]pyridine compounds. This compound displayed promising results against several bacterial strains, indicating its potential as an antimicrobial agent .

Properties

CAS No.

59127-99-0

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

ethyl 2-(6-methylimidazo[1,2-a]pyridin-2-yl)acetate

InChI

InChI=1S/C12H14N2O2/c1-3-16-12(15)6-10-8-14-7-9(2)4-5-11(14)13-10/h4-5,7-8H,3,6H2,1-2H3

InChI Key

HDOYOYSFLXCYDQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CN2C=C(C=CC2=N1)C

Origin of Product

United States

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